molecular formula C5H8N4O2 B597714 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide CAS No. 1209584-76-8

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No. B597714
M. Wt: 156.145
InChI Key: IHCLUHJPHXLHTB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a versatile compound due to its ability to form a variety of derivatives, which can be used to synthesize other compounds with different properties. This compound has been used in the synthesis of several pharmaceutical products, as well as in the development of new materials for use in the medical and industrial fields.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • A study explored the synthesis of N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione, including the investigation of the conformational isomers of a related compound (Roman et al., 2007).
  • Research on the crystal and molecular structure of a similar compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was conducted, providing insights into its synthesis and structural formula (Viterbo et al., 1980).

Novel Compound Synthesis and Applications

  • Novel 1,2,4-oxadiazole heterocyclic compounds, including those containing the 2-H-pyranopyridine-2-one moiety, were synthesized, anticipating better hypertensive activity (Kumar & Mashelker, 2007).
  • A study synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives for use as insensitive energetic materials, showing potential applications in materials science (Yu et al., 2017).

Pharmaceutical Chemistry and Synthetic Methods

  • An acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent facilitated the novel synthesis of 1,2,4-oxadiazole-3-carboxamide, highlighting advancements in pharmaceutical chemistry (Du et al., 2021).

Antimicrobial and Pharmacological Aspects

  • Research involving oxadiazoles like 5-methylisoxazol-3-yl-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles evaluated their antimicrobial activities, contributing to the field of medical chemistry (Hui et al., 2002).
  • A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for antidiabetic activity (Lalpara et al., 2021).

properties

IUPAC Name

5-(aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCLUHJPHXLHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

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